molecular formula C10H17N3O6S B3155966 Glutathione-glycine-[13C2,15N] CAS No. 815610-65-2

Glutathione-glycine-[13C2,15N]

Cat. No. B3155966
CAS RN: 815610-65-2
M. Wt: 310.30 g/mol
InChI Key: RWSXRVCMGQZWBV-DUHRKNADSA-N
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Description

Glutathione-glycine-[13C2,15N] is the labelled analogue of Glutathione . Glutathione (GSH) is an endogenous antioxidant which plays a major role in reducing reactive oxygen species formed during cellular metabolism and the respiratory burst . It is the most important nonprotein thiol widely distributed in animal tissues, plants, and microorganisms . It is a stable isotope-labeled tripeptide used in MS-based proteomic methods for quantitative purposes .


Synthesis Analysis

Glutathione synthesis involves the sequential addition of cysteine to glutamate followed by the addition of glycine . The key step in glutathione synthesis is the ATP-dependent synthesis of gamma-glutamylcysteine . Glycine deficiency enhances, while glycine supplementation attenuates, atherosclerosis development in apolipoprotein E-deficient (Apoe−/−) mice .


Chemical Reactions Analysis

Glutathione plays a major role in the removal of many reactive species . It is involved in reduction and conjugation reactions that are usually considered as the most important functions of GSH .


Physical And Chemical Properties Analysis

The molecular weight of Glutathione-glycine-[13C2,15N] is 310.30 g/mol . It is a solid substance . More detailed physical and chemical properties are not available in the search results.

Future Directions

Therapies enhancing glutathione could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19 and increasing GSH levels may prevent and subdue these diseases . The life value of GSH makes for a paramount research field in biology and medicine and may be key against systemic inflammation and SARS-CoV-2 infection and COVID-19 disease .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i3+1,8+1,12+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSXRVCMGQZWBV-DUHRKNADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661992
Record name L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutathione-glycine-13C2,15N1

CAS RN

815610-65-2
Record name L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 815610-65-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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